Panaxytriol Panaxytriol Panaxytriol, also known as falcarintriol, belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, panaxytriol is considered to be a fatty alcohol lipid molecule. Panaxytriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Panaxytriol has been primarily detected in urine. Within the cell, panaxytriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, panaxytriol can be found in tea. This makes panaxytriol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 87005-03-6
VCID: VC20812440
InChI: InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3
SMILES: CCCCCCCC(C(CC#CC#CC(C=C)O)O)O
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol

Panaxytriol

CAS No.: 87005-03-6

Cat. No.: VC20812440

Molecular Formula: C17H26O3

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Panaxytriol - 87005-03-6

Specification

Description Panaxytriol, also known as falcarintriol, belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, panaxytriol is considered to be a fatty alcohol lipid molecule. Panaxytriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Panaxytriol has been primarily detected in urine. Within the cell, panaxytriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, panaxytriol can be found in tea. This makes panaxytriol a potential biomarker for the consumption of this food product.
CAS No. 87005-03-6
Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
IUPAC Name heptadec-1-en-4,6-diyne-3,9,10-triol
Standard InChI InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3
Standard InChI Key RDIMTXDFGHNINN-UHFFFAOYSA-N
SMILES CCCCCCCC(C(CC#CC#CC(C=C)O)O)O
Canonical SMILES CCCCCCCC(C(CC#CC#CC(C=C)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator